3-Amino-4-nitrobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

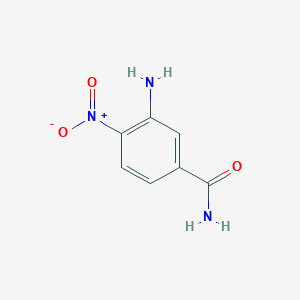

3-Amino-4-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the benzene ring

Wissenschaftliche Forschungsanwendungen

3-Amino-4-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential as an inhibitor of enzymes involved in DNA repair, such as poly ADP ribose polymerase (PARP).

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit PARP, which is crucial for cancer cell survival.

Industry: It is used in the production of pigments and as a precursor for the synthesis of other industrial chemicals.

Wirkmechanismus

Target of Action

It’s worth noting that drugs generally exert their effects by binding to a receptor, which is a cellular component . The interaction between the drug and its receptor produces a cellular action .

Mode of Action

The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .

Biochemical Pathways

It’s important to note that the impact of a drug on biochemical pathways often involves a series of complex interactions and downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a drug .

Result of Action

It’s worth noting that the effects of a drug at the molecular and cellular level are often complex and multifaceted .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug interacts with its target and exerts its effects . .

Biochemische Analyse

Biochemical Properties

3-Amino-4-nitrobenzamide can interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a similar compound, 3-Aminobenzamide, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The structure of 3-Aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ . It is possible that 3-Amino-4-nitrobenzamide may have similar interactions due to its structural similarity.

Cellular Effects

Based on its structural similarity to 3-Aminobenzamide, it could potentially influence cell function by interacting with key enzymes like PARP . This could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to 3-Aminobenzamide .

Metabolic Pathways

Given its structural similarity to 3-Aminobenzamide, it could potentially be involved in similar pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzamide typically involves the nitration of 3-aminobenzamide. The process begins with the preparation of 3-aminobenzamide through the reduction of 3-nitrobenzamide by catalytic hydrogenation . The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the fourth position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of 3-Amino-4-nitrobenzamide can be optimized by employing continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Condensation: The compound can undergo condensation reactions with carboxylic acids to form amide bonds.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Halogenated compounds and bases such as sodium hydroxide.

Condensation: Carboxylic acids and dehydrating agents like thionyl chloride.

Major Products:

Reduction: 3,4-Diaminobenzamide.

Substitution: Various substituted benzamides depending on the substituent introduced.

Condensation: Benzamide derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

3-Aminobenzamide: Similar to 3-Amino-4-nitrobenzamide but lacks the nitro group.

4-Amino-3-nitrobenzamide: Another isomer with the amino and nitro groups reversed. It exhibits similar chemical properties but may have different biological activities.

Uniqueness: 3-Amino-4-nitrobenzamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and biological activity. The presence of both functional groups allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in scientific research.

Biologische Aktivität

3-Amino-4-nitrobenzamide (C7H7N3O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-amino-4-nitrobenzamide, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

3-Amino-4-nitrobenzamide is synthesized through various methods, typically involving the nitration of an amino-substituted benzamide. The structural formula can be represented as follows:

The compound features an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 4-nitrobenzamide, including 3-amino-4-nitrobenzamide, exhibit notable antimicrobial properties. A study evaluated various nitrobenzamide derivatives for their antimicrobial efficacy against different bacterial strains. The results showed that certain derivatives had significant antibacterial activity, suggesting that 3-amino-4-nitrobenzamide could be a promising candidate for developing new antimicrobial agents .

| Compound | Activity | Reference |

|---|---|---|

| 3-Amino-4-nitrobenzamide | Moderate antimicrobial activity | |

| 4-Nitro-substituted triazenes | High cytotoxicity against tumor cells |

Cytotoxicity and Anticancer Activity

The cytotoxic potential of 3-amino-4-nitrobenzamide has been explored in various cancer cell lines. A study highlighted that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum stress. Specifically, compounds related to 3-amino-4-nitrobenzamide demonstrated higher cytotoxicity against malignant cells compared to normal cells, indicating a selective action that could be exploited in cancer therapy .

The mechanisms underlying the biological activities of 3-amino-4-nitrobenzamide are multifaceted:

- DNA Interaction : Some studies suggest that nitrobenzamide derivatives may interact with DNA, although specific binding modes (e.g., minor groove binding) were not observed for all derivatives. Instead, the induction of oxidative stress appears to be a key mechanism leading to cell death .

- Reactive Oxygen Species (ROS) Generation : The compound's ability to generate ROS contributes significantly to its cytotoxic effects. This process can lead to cellular damage and apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial for regulating gene expression in cancer cells. This inhibition can reactivate silenced tumor suppressor genes, providing a therapeutic avenue for cancer treatment .

Case Studies

Several case studies have documented the effects of 3-amino-4-nitrobenzamide in vitro:

- Anticancer Efficacy : In one study, the compound was tested against leukemia KG-1 cells, showing significant cytotoxicity with an EC50 value comparable to established anticancer agents .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of 3-amino-4-nitrobenzamide against various pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .

Eigenschaften

IUPAC Name |

3-amino-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPAFEMXGAOTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.